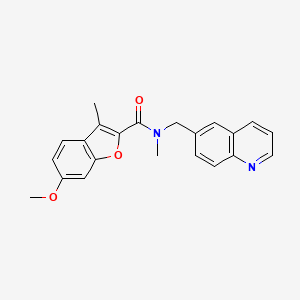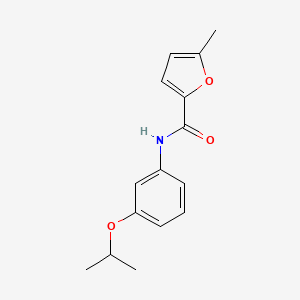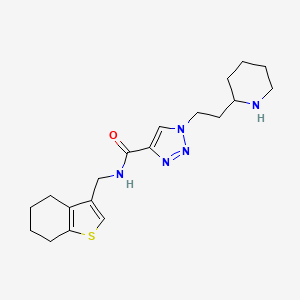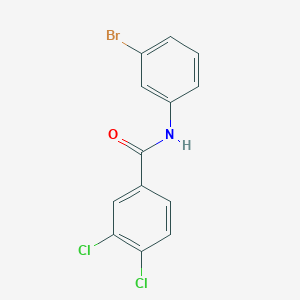![molecular formula C19H17N5O B5564071 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a chemical compound that belongs to the class of pyrazoloquinolines . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines like “this compound” generally involves multicomponent reactions . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its IR spectrum and NMR spectrum .科学的研究の応用
Synthesis and Regioselectivity
- Synthesis of Antioxidant Pyrazoloquinoline Derivatives : A study explored the condensation of hydrazine derivatives with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, yielding new antioxidant pyrazoloquinoline derivatives. DFT analysis confirmed the structures of the synthesized compounds, highlighting their regioselectivity and potential antioxidant properties (Tomassoli et al., 2016).
Biological Investigations
Antimicrobial and Antioxidant Properties : Another study reported on the synthesis of quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties against various strains and moderate antioxidant activity. This research demonstrates the potential therapeutic applications of such derivatives (Prasath et al., 2015).
Potential Antimicrobial Agents : Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The study detailed the reaction processes and chemical structures, providing a basis for further exploration of these compounds in antimicrobial applications (Holla et al., 2006).
Chemical Synthesis Techniques
- Microwave-assisted Synthesis : A microwave-assisted synthesis technique for pyrazoloquinolinone derivatives was developed, offering advantages such as good yields, simple workup, and shorter reaction times. This method underscores the efficiency of modern synthetic approaches in producing complex molecules (Peng et al., 2009).
Molecular Interactions and Stability
- Supramolecular Interactions : Research into the supramolecular interactions between nicotinamide derivatives and aromatic dicarboxylic acids revealed the formation of complex multicomponent crystals. These findings have implications for understanding the molecular interactions and stability of pharmaceutical compounds (Das et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been reported to exhibit inhibitory activity against class ii c-met
Mode of Action
It is known that pyrazolo[3,4-b]quinolines can inhibit biofilm formation in a dose-dependent manner This suggests that the compound may interact with its targets to block certain biological processes, such as biofilm formation
Biochemical Pathways
Related compounds have been shown to inhibit biofilm formation, suggesting that they may affect pathways related to bacterial growth and survival . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Related compounds have been shown to inhibit biofilm formation , suggesting that this compound may have similar effects
将来の方向性
特性
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-5-4-12(2)10-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMXEKJKLGSGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)
![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)
![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)


![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)